(4-Bromo-3-chlorophenyl)boronic acid
Overview
Description
“(4-Bromo-3-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C6H5BBrClO2 . It has an average mass of 235.271 Da and a monoisotopic mass of 233.925446 Da .
Chemical Reactions Analysis
Boronic acids, including “(4-Bromo-3-chlorophenyl)boronic acid”, play a significant role in various chemical reactions. They are used in Suzuki-Miyaura cross-couplings, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .
Physical And Chemical Properties Analysis
“(4-Bromo-3-chlorophenyl)boronic acid” has a molecular weight of 235.27 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 136 . Its exact mass is 233.92545 g/mol, and its monoisotopic mass is 233.92545 g/mol .
Scientific Research Applications
Applications in Synthesis and Catalysis
(4-Bromo-3-chlorophenyl)boronic acid and its derivatives are versatile in the field of synthetic chemistry, primarily in coupling reactions and catalysis. They play a significant role in the synthesis of biologically active compounds and pharmaceutical agents. For instance, the Suzuki–Miyaura cross-coupling reactions utilize boronic acids, including derivatives similar to (4-Bromo-3-chlorophenyl)boronic acid, to synthesize a wide range of organic compounds. This reaction is pivotal in constructing carbon-carbon bonds, a foundational step in the synthesis of complex molecular structures (Schulz, Císařová, & Štěpnička, 2015). Moreover, boronic acids have been widely employed in asymmetric synthesis, highlighting their significance in creating chiral molecules, which are crucial in medicinal chemistry (Hashimoto, Gálvez, & Maruoka, 2015).
Role in Material Science
In material science, boronic acid derivatives, akin to (4-Bromo-3-chlorophenyl)boronic acid, are used in designing functional materials. For instance, boronic acids are integrated into carbon nanotube structures for optical modulation purposes. This integration is crucial for the development of sensors and other optical devices. The unique interaction of boronic acids with saccharides is exploited in this domain to create materials sensitive to environmental changes (Mu et al., 2012).
Importance in Medicinal Chemistry
Boronic acids are not just limited to synthetic chemistry but also have implications in medicinal chemistry. Their unique ability to interact with biologically relevant molecules makes them suitable candidates for the development of enzyme inhibitors and pharmaceutical agents. The boronic acid moiety's interaction with enzymes and other biological macromolecules is a field of intense study, with potential applications in designing new drugs and therapeutic agents (Yang, Gao, & Wang, 2003).
Safety And Hazards
The safety data sheet for “(4-Bromo-3-chlorophenyl)boronic acid” suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
The future of boronic acids, including “(4-Bromo-3-chlorophenyl)boronic acid”, looks promising. Their compatibility with multicomponent reactions allows for the creation of large libraries of diverse and complex small molecules . This could lead to the discovery of new drugs and other useful compounds .
properties
IUPAC Name |
(4-bromo-3-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQSXMYVYQZQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675402 | |
Record name | (4-Bromo-3-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-chlorophenyl)boronic acid | |
CAS RN |
1217501-28-4 | |
Record name | B-(4-Bromo-3-chlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-3-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-chlorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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